7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3,4-Diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family. This scaffold is widely recognized for its pharmacological versatility, with derivatives demonstrating antibacterial, antifungal, antitumor, and melanogenesis-modulating activities . The compound features a 3,4-diethoxyphenyl substituent at position 7 and a 2-fluorobenzyl group at position 3, which likely influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-28-19-10-9-15(11-20(19)29-4-2)17-13-30-22-21(17)25-14-26(23(22)27)12-16-7-5-6-8-18(16)24/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBDOXCGDEGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound belongs to the thienopyrimidine class and has garnered interest for its possible applications in cancer treatment and other therapeutic areas.
- Molecular Formula : CHFNOS
- Molecular Weight : 424.5 g/mol
- CAS Number : 1207058-55-6
Structure
The structural composition includes a thieno[3,2-d]pyrimidin-4(3H)-one core with substitutions that enhance its biological activity. The presence of the 3,4-diethoxyphenyl group and a 2-fluorobenzyl moiety is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular proliferation and signaling pathways. The exact mechanism involves binding to active sites of these targets, leading to modulation of cellular functions such as apoptosis and signal transduction.
Anticancer Activity
Research indicates that derivatives of thienopyrimidines, including the compound , exhibit promising anticancer properties. For instance:
- In vitro Studies : The compound has shown significant inhibition against various cancer cell lines. While specific IC values for this compound are not widely documented, related compounds have demonstrated IC values in the low micromolar range against breast cancer cell lines (e.g., MCF-7).
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Example A | MCF-7 | 0.46 |
| Example B | HCT116 | 0.30 |
Case Studies
Several studies have explored the biological effects of similar compounds within the thienopyrimidine class:
- Study by Li et al. (2022): Investigated the anticancer potential of thienopyrimidine derivatives, reporting significant inhibition in MCF-7 cells.
- Research on CDK Inhibition : Compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting that this compound may also possess:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antimicrobial Activity : Related compounds have demonstrated efficacy against various bacterial strains.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Observations :
- Diethoxy vs.
- Halogen Effects : The 2-fluorobenzyl group in the target compound may offer superior metabolic stability over chlorinated analogs (e.g., ) due to fluorine’s resistance to oxidative degradation.
Physicochemical Properties
Analysis :
- High melting points (e.g., 183–230°C in ) are typical for thienopyrimidinones, attributed to strong intermolecular π-π stacking and hydrogen bonding.
- The target compound’s diethoxy and fluorobenzyl groups may lower its melting point slightly compared to methoxy-substituted analogs due to increased steric hindrance.
Implications for the Target Compound :
- Anticancer activity is plausible, as fluorinated and chlorinated analogs (e.g., ) exhibit EGFR inhibition and cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
